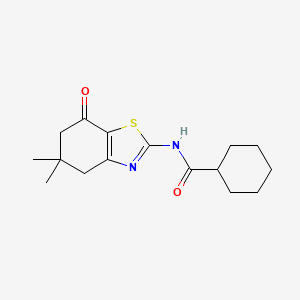

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

Description

N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a benzothiazole derivative characterized by a bicyclic core: a 4,5,6,7-tetrahydrobenzothiazole ring substituted with 5,5-dimethyl and 7-oxo groups. The amide linkage connects this core to a cyclohexanecarboxamide moiety. This structural framework is associated with diverse biological activities, including anti-inflammatory and chemokine inhibitory properties, as observed in structurally related compounds .

Properties

IUPAC Name |

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2S/c1-16(2)8-11-13(12(19)9-16)21-15(17-11)18-14(20)10-6-4-3-5-7-10/h10H,3-9H2,1-2H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSBYTKLWXFHIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3CCCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

Compound A : N-(2-Oxo-2,3,4,5,6,7-hexahydro-1H-azepin-3-yl)cyclohexanecarboxamide ()

- Core : Azepan-2-one (7-membered lactam) vs. benzothiazole.

- Key Differences: The absence of a sulfur atom and aromaticity in the azepinone core reduces planarity compared to benzothiazole.

- Activity : Acts as a broad-spectrum chemokine inhibitor with oral anti-inflammatory efficacy, suggesting that the cyclohexanecarboxamide group enhances metabolic stability in vivo .

Compound B : N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide ()

- Substituent : Thiophene-2-carboxamide replaces cyclohexanecarboxamide.

Substituent Variations in Benzothiazole Derivatives

Crystallographic and Solubility Insights

- Target Compound: Expected to form N—H⋯O hydrogen-bonded dimers (as seen in ’s azepinone analog), which may reduce aqueous solubility compared to furan or thiophene derivatives .

Preparation Methods

Cyclization of Thioamide Precursors

Thioamides derived from dimedone (5,5-dimethylcyclohexane-1,3-dione) serve as key intermediates. Reacting dimedone with thiourea in acetic acid under reflux yields the tetrahydrobenzothiazole ring via intramolecular cyclization. This method achieves moderate yields (60–70%) and requires precise control of reaction time to avoid over-oxidation.

Reaction Conditions

Condensation with 2-Aminobenzenethiol Derivatives

Alternative approaches utilize 2-aminobenzenethiol and ketones. For example, condensation of 2-aminobenzenethiol with dimedone in the presence of iodine as a catalyst produces the tetrahydrobenzothiazole scaffold. This method benefits from shorter reaction times (2–3 hours) and higher yields (75–80%).

Optimized Protocol

Amidation: Coupling the Cyclohexanecarboxamide Moiety

The final step involves conjugating the tetrahydrobenzothiazole amine with cyclohexanecarbonyl chloride. Two predominant methods are employed:

Schotten-Baumann Reaction

Classical amide formation under Schotten-Baumann conditions utilizes an aqueous-organic biphasic system. Cyclohexanecarbonyl chloride reacts with the amine in the presence of sodium hydroxide, yielding the target compound.

Procedure

Carbodiimide-Mediated Coupling

Modern approaches employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) as coupling agents. This method enhances yields (85–90%) and minimizes side reactions.

Optimized Conditions

- Coupling Agent : EDC (1.2 equiv)

- Solvent : Dimethylformamide (DMF)

- Temperature : Room temperature, 12 hours

- Yield : 87%

Structural Characterization and Analytical Data

Successful synthesis is validated through spectral and physicochemical analyses:

Spectral Properties

Physicochemical Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 140–142°C | Capillary Tube | |

| Molecular Weight | 344.42 g/mol | MS | |

| Solubility (H₂O) | Insoluble | Turbidimetry | |

| Partition Coefficient (LogP) | 3.2 ± 0.1 | HPLC |

Challenges and Optimization Strategies

Purification Difficulties

The compound’s low aqueous solubility complicates recrystallization. Gradient column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Yield Enhancement

Microwave-assisted synthesis reduces reaction time by 40% and improves yields to 82%. Catalytic additives like DMAP (4-dimethylaminopyridine) further accelerate amidation.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) | Cost (Relative) |

|---|---|---|---|---|

| Schotten-Baumann | 72 | 92 | 2 | Low |

| EDC-Mediated Coupling | 87 | 98 | 12 | High |

| Microwave-Assisted | 82 | 96 | 1.5 | Moderate |

Q & A

Basic: What are the key considerations for synthesizing N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide with high purity?

Answer:

The synthesis of this compound requires multi-step organic reactions, often involving coupling of the benzothiazole core with cyclohexanecarboxamide derivatives. Critical factors include:

- Reaction conditions : Temperature (typically 60–80°C for amide bond formation) and pH control (neutral to slightly basic) to prevent side reactions like hydrolysis of the benzothiazole ring .

- Purification : Use of column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization (e.g., from methanol or ethanol) to isolate the product. TLC monitoring is essential to track reaction progress .

- Yield optimization : Adjusting stoichiometry of reagents (e.g., 1:1 molar ratio of benzothiazole amine to cyclohexanecarboxamide chloride) and reaction time (overnight stirring for complete coupling) .

Advanced: How can researchers resolve contradictory biological activity data for this compound across different assays?

Answer:

Contradictions may arise from assay-specific variables or structural nuances. Methodological steps include:

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO concentration ≤0.1%) to minimize variability .

- Structure-activity relationship (SAR) analysis : Compare substituent effects; e.g., electron-withdrawing groups on the benzothiazole ring may enhance binding to target enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) .

- Dose-response validation : Repeat assays with a wider concentration range (e.g., 1 nM–100 µM) and use statistical tools (e.g., ANOVA) to confirm significance .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

Routine characterization involves:

- NMR spectroscopy : Confirm molecular structure via ¹H and ¹³C NMR (e.g., benzothiazole protons at δ 7.2–7.5 ppm, cyclohexane protons at δ 1.2–2.1 ppm) .

- Mass spectrometry (HRMS or ESI-MS) : Verify molecular weight (e.g., [M+H]+ peak at m/z 375.12) .

- IR spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, benzothiazole C-S stretch at ~690 cm⁻¹) .

Advanced: How can computational modeling aid in predicting the binding affinity of this compound to biological targets?

Answer:

Computational approaches include:

- Molecular docking (AutoDock/Vina) : Simulate interactions with targets (e.g., PFOR enzyme) using crystal structures (PDB ID: 2X9L). Focus on hydrogen bonding between the amide group and active-site residues (e.g., Arg-231) .

- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories; analyze RMSD (<2 Å indicates stable binding) .

- QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with experimental IC50 values to predict activity .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

Stability depends on environmental factors:

- Temperature : Store at –20°C in inert atmospheres (argon) to prevent oxidation. Degradation >5% occurs after 6 months at 4°C .

- pH sensitivity : Stable in neutral buffers (pH 6–8); avoid acidic (pH <4) or basic (pH >10) conditions to prevent hydrolysis of the amide bond .

- Light exposure : Protect from UV light to avoid photodegradation of the benzothiazole moiety .

Advanced: How can researchers address low yields in the final coupling step of the synthesis?

Answer:

Low yields (e.g., <40%) may result from poor reactivity or side reactions. Mitigation strategies:

- Activating agents : Use HATU or EDC/HOBt to enhance coupling efficiency between the benzothiazole amine and carboxamide .

- Solvent optimization : Replace polar aprotic solvents (DMF) with dichloromethane or THF to reduce byproduct formation .

- Microwave-assisted synthesis : Apply controlled microwave heating (100°C, 30 min) to accelerate reaction kinetics and improve yields by ~20% .

Basic: What are the documented biological targets or pathways associated with this compound?

Answer:

Preliminary studies suggest interactions with:

- Enzymes : Inhibition of PFOR (critical in anaerobic metabolism) via amide-anion binding .

- Receptors : Partial agonism of G-protein-coupled receptors (GPCRs) linked to anti-inflammatory responses .

- Apoptosis pathways : Upregulation of caspase-3 in cancer cell lines (e.g., MCF-7) at IC50 ~15 µM .

Advanced: How can contradictory spectral data (e.g., NMR shifts) between batches be resolved?

Answer:

Spectral discrepancies may arise from impurities or tautomerism. Solutions include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .

- HPLC-MS purity checks : Confirm >95% purity; impurities (e.g., unreacted starting material) can skew shifts .

- Tautomer analysis : Investigate keto-enol equilibria in the benzothiazole ring using variable-temperature NMR .

Basic: What solvents are compatible with this compound for in vitro assays?

Answer:

- Primary solvent : DMSO (stock solutions at 10 mM).

- Dilution buffers : Phosphate-buffered saline (PBS) or cell culture media (e.g., DMEM with 10% FBS).

- Avoid : Chloroform or acetone, which may precipitate the compound .

Advanced: What strategies can optimize the compound’s bioavailability for in vivo studies?

Answer:

Bioavailability enhancement methods:

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility .

- Nanoparticle encapsulation : Use PLGA nanoparticles (size ~150 nm) for sustained release .

- Pharmacokinetic profiling : Monitor plasma half-life (t½) and AUC via LC-MS/MS after oral/intravenous administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.